molecular formula C21H23N3O4 B2646525 N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-60-5

N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2646525
CAS No.: 941873-60-5
M. Wt: 381.432
InChI Key: PZYQGAKYZNVXDL-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS# 941873-60-5) is an oxalamide-based compound with a molecular formula of C21H23N3O4 and a molecular weight of 381.43 g/mol . This reagent is offered with a guaranteed purity of 90% or higher and is available for research applications . This compound is of significant research interest for investigating the Keap1-Nrf2 signaling pathway, a crucial cellular defense system against oxidative stress. The 2-oxopiperidine moiety present in its structure is a key pharmacophore found in known Nrf2 activators . Research on a related 2-oxopyrrolidine derivative, LN-53, has demonstrated efficient activation of the Nrf-2 pathway in human epidermal keratinocytes, promoting nuclear translocation of Nrf-2 and subsequent upregulation of antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1) . By potentially acting as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction, compounds of this class can induce a protective antioxidant response without causing significant oxidative stress or cytotoxicity . Consequently, this compound serves as a valuable chemical tool for researchers studying dermatological disorders, chronic inflammation, and the molecular mechanisms underlying the cellular response to oxidative damage . Its primary research applications include in vitro mechanistic studies, high-throughput screening, and the development of novel therapeutic candidates for conditions like atopic dermatitis and psoriasis, which are characterized by compromised epidermal barrier function and elevated oxidative stress . This product is intended for research purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-18-10-3-2-7-15(18)14-22-20(26)21(27)23-16-8-6-9-17(13-16)24-12-5-4-11-19(24)25/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYQGAKYZNVXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxybenzylamine with oxalyl chloride to form an intermediate oxalamide. This intermediate is then reacted with 3-(2-oxopiperidin-1-yl)phenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The biological and physicochemical properties of oxalamides are highly dependent on substituents at N1 and N2. Below is a comparative analysis of key analogs:

Compound Name N1 Substituent N2 Substituent Key Applications Notable Features
Target Compound 2-Methoxybenzyl 3-(2-Oxopiperidin-1-yl)phenyl Not explicitly stated Unique oxopiperidinyl group; potential for enhanced hydrogen bonding
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33) High potency in hTAS1R1/hTAS1R3 activation; approved for food use
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM) Structural similarity to S336 but with altered methoxy positioning
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Antimicrobial (inferred) Contains hydroxyl and methoxy groups; 23% dimer impurity
GMC-5 () 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity Cyclic imide group; synthesized via THF recrystallization
Compound 6 () Adamant-2-yl Benzyloxy sEH inhibition Adamantyl group enhances lipophilicity; >90% purity

Key Observations :

  • Substituent Effects : The 2-oxopiperidinyl group in the target compound may confer better metabolic stability compared to pyridyl or benzyloxy groups due to reduced susceptibility to oxidative metabolism .
  • Methoxy Positioning : S336 (2,4-dimethoxybenzyl) and S5456 (2,3-dimethoxybenzyl) demonstrate how methoxy group placement affects activity—S336 is a potent umami agonist, while S5456 shows CYP inhibition .

Toxicology :

  • 16.100/16.101) safe, with margins of safety up to 500 million due to predictable metabolic pathways (hydrolysis of oxalamide bond) .

Physicochemical Properties

  • Solubility : Adamantyl and oxopiperidinyl groups (target compound, Compound 6) reduce aqueous solubility compared to pyridyl or methoxy-substituted analogs .
  • Thermal Stability : Oxalamides with aromatic groups (e.g., GMC-5) exhibit higher melting points (>200°C) due to crystallinity, while aliphatic variants (e.g., Compound 3 in ) have lower melting points .

Biological Activity

N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by the presence of an oxalamide functional group, which is known for its ability to interact with various biological targets.

Synthetic Route

The synthetic route often includes:

  • Step 1: Formation of the oxalamide backbone through the reaction of an amine with an oxalyl chloride.
  • Step 2: Alkylation with 2-methoxybenzyl bromide to introduce the methoxybenzyl group.
  • Step 3: Cyclization involving the piperidine derivative to complete the structure.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator.

The compound's mechanism involves:

  • Enzyme Inhibition: It binds to specific enzymes, potentially altering their activity. This is particularly relevant in pathways involving purine metabolism, where it may inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis .
  • Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Inhibition Studies:
    • A study demonstrated that derivatives similar to this compound effectively inhibited IMPDH activity with low nanomolar potency, suggesting potential therapeutic applications in autoimmune diseases .
  • Anticancer Potential:
    • Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating that this compound might also possess anticancer properties through apoptosis induction in tumor cells.
  • Pharmacokinetic Profiles:
    • Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, suggesting that this compound could be developed into a viable therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits IMPDH with low nanomolar potency
Anticancer ActivityInduces apoptosis in cancer cell lines
PharmacokineticsFavorable absorption and distribution profiles

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